molecular formula C12H11ClN8S B11041776 6-(4-chloro-3-methyl-1H-pyrazol-5-yl)-3-(1,5-dimethyl-1H-pyrazol-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

6-(4-chloro-3-methyl-1H-pyrazol-5-yl)-3-(1,5-dimethyl-1H-pyrazol-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B11041776
M. Wt: 334.79 g/mol
InChI Key: CZHOGUVCSRNLSY-UHFFFAOYSA-N
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Description

6-(4-CHLORO-5-METHYL-1H-PYRAZOL-3-YL)-3-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE is a complex organic compound that belongs to the class of triazolothiadiazoles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-CHLORO-5-METHYL-1H-PYRAZOL-3-YL)-3-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE typically involves multi-step reactions starting from readily available precursors. Common synthetic routes may include:

    Formation of Pyrazole Rings: The synthesis begins with the formation of the pyrazole rings through cyclization reactions involving hydrazines and 1,3-diketones.

    Formation of Triazolothiadiazole Core: The triazolothiadiazole core is formed by the reaction of thiosemicarbazides with appropriate electrophiles, followed by cyclization.

    Substitution Reactions: The final compound is obtained by introducing the chloro and methyl substituents through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

6-(4-CHLORO-5-METHYL-1H-PYRAZOL-3-YL)-3-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thiols or amines.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while substitution reactions can introduce various functional groups such as alkyl, aryl, or halogen groups.

Scientific Research Applications

Chemistry

In chemistry, 6-(4-CHLORO-5-METHYL-1H-PYRAZOL-3-YL)-3-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE is studied for its unique structural properties and potential as a building block for more complex molecules.

Biology

In biology, this compound may be investigated for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.

Medicine

In medicine, research may focus on the compound’s potential as a therapeutic agent, exploring its efficacy and safety in treating various diseases.

Industry

In industry, the compound could be used in the development of new materials, agrochemicals, or pharmaceuticals.

Mechanism of Action

The mechanism of action of 6-(4-CHLORO-5-METHYL-1H-PYRAZOL-3-YL)-3-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE involves its interaction with specific molecular targets and pathways. This may include binding to enzymes or receptors, modulating their activity, and affecting cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other triazolothiadiazoles and pyrazole derivatives, such as:

  • 6-(4-Chloro-5-methyl-1H-pyrazol-3-yl)-3-(1,5-dimethyl-1H-pyrazol-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
  • 3-(1,5-Dimethyl-1H-pyrazol-4-yl)-6-(4-chloro-5-methyl-1H-pyrazol-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Uniqueness

The uniqueness of 6-(4-CHLORO-5-METHYL-1H-PYRAZOL-3-YL)-3-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE lies in its specific substitution pattern and the resulting biological and chemical properties. Its unique structure may confer distinct reactivity and biological activity compared to other similar compounds.

Properties

Molecular Formula

C12H11ClN8S

Molecular Weight

334.79 g/mol

IUPAC Name

6-(4-chloro-5-methyl-1H-pyrazol-3-yl)-3-(1,5-dimethylpyrazol-4-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C12H11ClN8S/c1-5-8(13)9(16-15-5)11-19-21-10(17-18-12(21)22-11)7-4-14-20(3)6(7)2/h4H,1-3H3,(H,15,16)

InChI Key

CZHOGUVCSRNLSY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1)C2=NN3C(=NN=C3S2)C4=C(N(N=C4)C)C)Cl

Origin of Product

United States

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